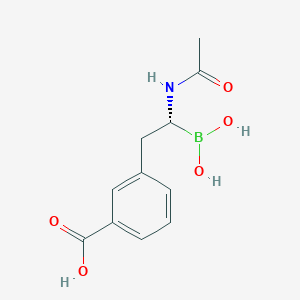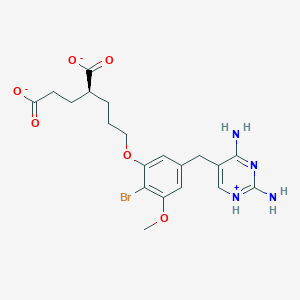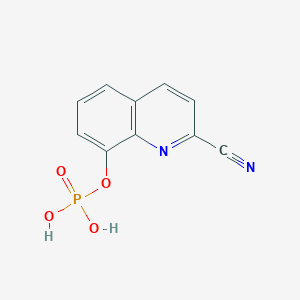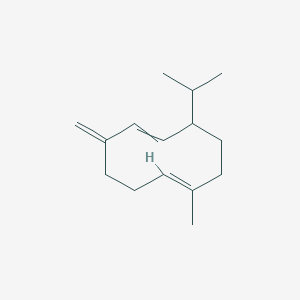
1(R)-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid is an organoboron compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an acetamido group and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions (Suzuki-Miyaura coupling).
Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions, where an amine group on the phenyl ring reacts with acetic anhydride or acetyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions: 1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The acetamido group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly as a proteasome inhibitor.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition.
Pathways Involved: The compound can inhibit proteasome activity by binding to the active site, thereby disrupting protein degradation pathways.
相似化合物的比较
Phenylboronic Acid: Lacks the acetamido and carboxylic acid groups, making it less versatile in certain applications.
Bortezomib: A boronic acid-based drug used as a proteasome inhibitor, similar in function but with a different structure.
Uniqueness: 1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and medicine .
属性
分子式 |
C11H14BNO5 |
|---|---|
分子量 |
251.05 g/mol |
IUPAC 名称 |
3-[(2R)-2-acetamido-2-boronoethyl]benzoic acid |
InChI |
InChI=1S/C11H14BNO5/c1-7(14)13-10(12(17)18)6-8-3-2-4-9(5-8)11(15)16/h2-5,10,17-18H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI 键 |
OBZSRKUYUGJGIM-JTQLQIEISA-N |
手性 SMILES |
B([C@H](CC1=CC(=CC=C1)C(=O)O)NC(=O)C)(O)O |
规范 SMILES |
B(C(CC1=CC(=CC=C1)C(=O)O)NC(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B10760365.png)
![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)


![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)

![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)
![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)
![[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)](/img/structure/B10760441.png)
![[2(R,S)-2-Sulfanylheptanoyl]-phe-ala](/img/structure/B10760455.png)


